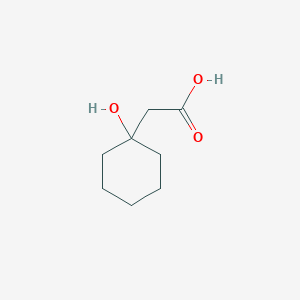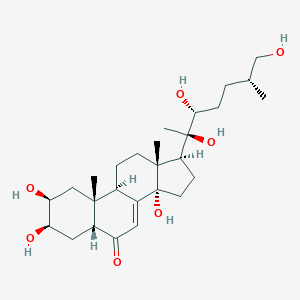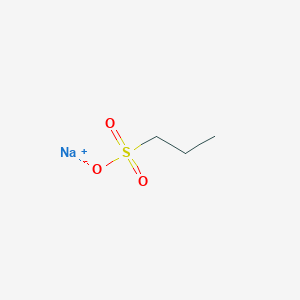![molecular formula C16H22Cl2N6O4 B078603 1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea CAS No. 13907-60-3](/img/structure/B78603.png)
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea, commonly known as CENU, is a nitrosourea compound with anti-cancer properties. It is a potent alkylating agent that has been used in the treatment of various types of cancers.
Mécanisme D'action
CENU exerts its anti-cancer effects by alkylating DNA, which leads to DNA damage and inhibition of DNA replication. CENU also inhibits the activity of the enzyme DNA polymerase, which is essential for DNA replication. This leads to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
CENU has been found to have both biochemical and physiological effects. Biochemically, CENU induces DNA damage, inhibits DNA replication, and activates apoptotic pathways. Physiologically, CENU has been found to cause myelosuppression, nausea, vomiting, and neurological toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
CENU has several advantages for lab experiments. It is a potent anti-cancer agent that can be used to study the mechanisms of cancer cell growth and apoptosis. However, CENU has limitations, including its toxicity and instability in solution. Therefore, it should be handled with care in the laboratory.
Orientations Futures
For the study of CENU include developing more stable analogs, studying resistance mechanisms, exploring combination therapies, and investigating its potential use in other diseases.
Méthodes De Synthèse
The synthesis of CENU involves the reaction of N,N'-bis(2-chloroethyl)urea with 2,3,5,6-tetramethyl-p-phenylenediamine and sodium nitrite. The reaction takes place in an acidic medium, and the product is obtained by precipitation with water. The yield of the reaction is around 70%.
Applications De Recherche Scientifique
CENU has been extensively studied for its anti-cancer properties. It has been used in the treatment of various types of cancers, including brain tumors, lung cancer, and melanoma. CENU has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis.
Propriétés
Numéro CAS |
13907-60-3 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
Formule moléculaire |
C16H22Cl2N6O4 |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea |
InChI |
InChI=1S/C16H22Cl2N6O4/c1-9-10(2)14(20-16(26)24(22-28)8-6-18)12(4)11(3)13(9)19-15(25)23(21-27)7-5-17/h5-8H2,1-4H3,(H,19,25)(H,20,26) |
Clé InChI |
HNZDDWZBVSBOPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
SMILES canonique |
CC1=C(C(=C(C(=C1NC(=O)N(CCCl)N=O)C)C)NC(=O)N(CCCl)N=O)C |
Autres numéros CAS |
13907-60-3 |
Synonymes |
1,1'-(2,3,5,6-Tetramethyl-p-phenylene)bis[3-(2-chloroethyl)-3-nitrosourea] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





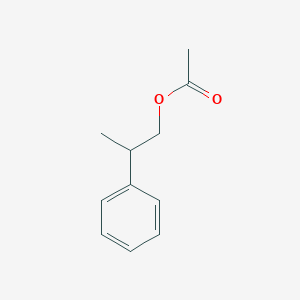
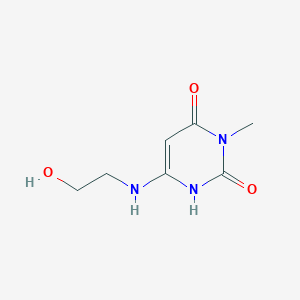
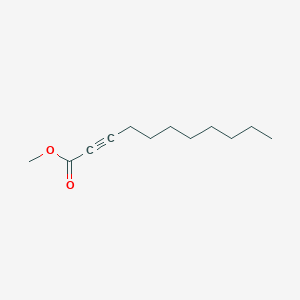
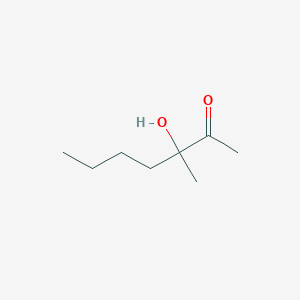
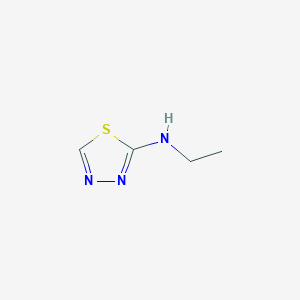
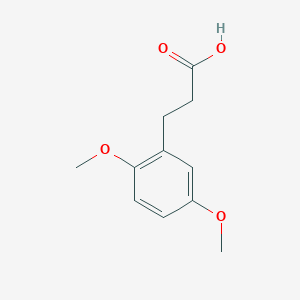
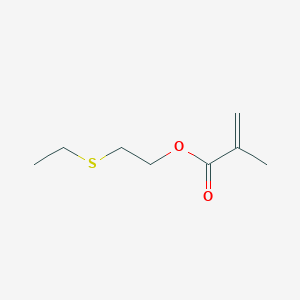
![3,3-Dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B78542.png)
